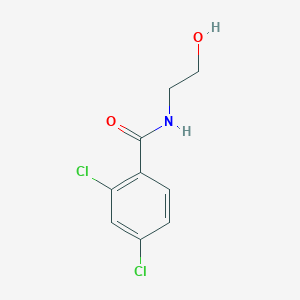![molecular formula C14H15FN2O2 B1303895 Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 58038-66-7](/img/structure/B1303895.png)
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Descripción general
Descripción
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a chemical compound with the linear formula C14H15FN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be represented by the SMILES string FC1=CC (C (CN2C (OCC)=O)=C (CC2)N3)=C3C=C1 .
Physical And Chemical Properties Analysis
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has a molecular weight of 262.29 g/mol . Its melting point is between 172 and 173 °C .
Aplicaciones Científicas De Investigación
Comprehensive Review of α-Carboline Alkaloids
The study by Li et al. (2022) provides a comprehensive overview of α-carboline alkaloids, which share a structural similarity with the compound due to the presence of a pyridine ring fused with an indole backbone. These compounds, including derivatives, have been found to possess diverse bioactivities such as antitumor, antimicrobial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This review underscores the importance of α-carbolines and their derivatives in medicinal chemistry and suggests their potential for further exploration in drug development and therapeutic applications (Li et al., 2022).
Application of Pictet-Spengler Reaction
Rao, Maiti, and Chanda (2017) discuss the significance of the Pictet-Spengler reaction for synthesizing tetrahydro-β-carboline scaffolds, which are structural motifs common in indole-based alkaloids and highly marketed drugs. This review highlights the role of such scaffolds in drug discovery, underlining the synthetic versatility and pharmacological potential of compounds featuring the tetrahydro-β-carboline structure. The methodologies described for synthesizing these scaffolds can be relevant for producing derivatives of "Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate" for scientific research and potential therapeutic use (Rao, Maiti, & Chanda, 2017).
Indole Synthesis and Its Importance
The synthesis of indoles, as reviewed by Taber and Tirunahari (2011), provides valuable insights into the chemical strategies and methodologies for constructing indole and its derivatives. Given the structural similarity, the methodologies for indole synthesis could be adapted for synthesizing and studying "Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate". This knowledge is crucial for advancing research in pharmacology and medicinal chemistry, where indole derivatives play a significant role (Taber & Tirunahari, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAGMJMNTRNOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377496 | |
| Record name | Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
CAS RN |
58038-66-7 | |
| Record name | Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)
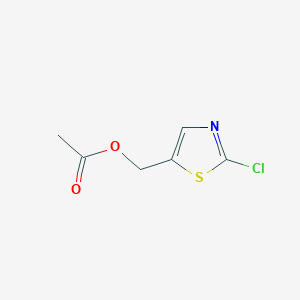
![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)
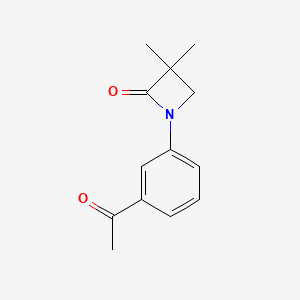
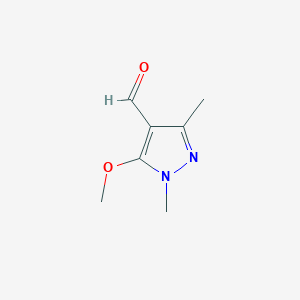
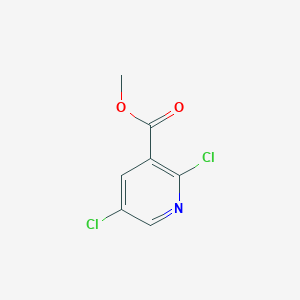
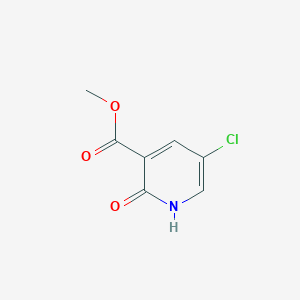
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

